(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique structural features, including an azepane ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-(azepan-1-ylsulfonyl)aniline with cinnamoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the double bond or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides or alkanes.
Substitution: Substituted amides or thiols.
Scientific Research Applications
(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the azepane ring may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-[4-(1-azepanylsulfonyl)anilino]-4-oxo-2-butenoic acid
- ethyl 4-{[4-(1-azepanylsulfonyl)phenyl]amino}-4-oxo-2-butenoate
Uniqueness
Compared to similar compounds, (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide stands out due to its unique combination of an azepane ring and a sulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
(E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(15-10-18-8-4-3-5-9-18)22-19-11-13-20(14-12-19)27(25,26)23-16-6-1-2-7-17-23/h3-5,8-15H,1-2,6-7,16-17H2,(H,22,24)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDBDIBBYPAGLF-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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